molecular formula C23H18FN3O2S B2443068 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235052-84-2

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2443068
CAS RN: 1235052-84-2
M. Wt: 419.47
InChI Key: XCDVPEYEHJGGOK-UHFFFAOYSA-N
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Description

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science. This molecule belongs to the class of imidazole derivatives, which are widely used in drug discovery and development due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole in laboratory experiments include its relatively simple synthesis process, its diverse biological activities, and its potential use in developing novel drugs. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole. One direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is to study its pharmacokinetics and toxicity in vivo to evaluate its safety and efficacy as a potential drug candidate. Furthermore, it may be interesting to explore its potential applications in material science, such as its use as a catalyst or in the synthesis of novel materials.

Synthesis Methods

The synthesis of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole involves the reaction of 4-fluorobenzyl mercaptan with 3-nitrobenzaldehyde in the presence of sodium methoxide to form the corresponding thioether intermediate. The intermediate is then reacted with benzyl bromide and imidazole in the presence of potassium carbonate to yield the final product. The overall synthesis process is relatively simple and efficient, making it a preferred method for obtaining this compound.

Scientific Research Applications

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising activity against various cancer cell lines, making it a potential candidate for developing anticancer drugs. In addition, it has also been found to exhibit antimicrobial, antifungal, and antiviral activities, indicating its potential use in the treatment of infectious diseases.

properties

IUPAC Name

1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c24-20-11-9-18(10-12-20)16-30-23-25-14-22(19-7-4-8-21(13-19)27(28)29)26(23)15-17-5-2-1-3-6-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDVPEYEHJGGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole

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